molecular formula C9H11NO2 B047885 N-Benzylglycine CAS No. 17136-36-6

N-Benzylglycine

Cat. No. B047885
CAS RN: 17136-36-6
M. Wt: 165.19 g/mol
InChI Key: KGSVNOLLROCJQM-UHFFFAOYSA-N
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Description

N-Benzylglycine, a derivative of the amino acid glycine, is a compound of interest in various chemical and biological studies.

Synthesis Analysis

  • N-Benzylglycine can be synthesized through a one-pot reaction of N-benzylhomoallylamine with glyoxylic acid monohydrate in methanol, offering good yield and requiring only mild conditions without the need for further purification (Bennett & Hamilton, 2000).
  • Another approach involves the Dotz benzannulation reaction, leading to the formation of protected arylglycinols, which can then be transformed into N-protected arylglycines (Pulley, Czako, & Brown, 2005).

Molecular Structure Analysis

  • The molecular structure of N-Benzylglycine and its derivatives, like N-benzoyl and N-(phenylsulfonyl) amino acids, has been studied extensively to understand their interaction and inhibition mechanisms in various biological processes (Deruiter, Davis, Wandrekar, & Mayfield, 1991).

Chemical Reactions and Properties

  • N-Benzylglycine's chemical reactivity is influenced by the nature of substituents and protective groups, impacting its overall chemical behavior in synthetic processes (Ruisi & Giudice, 1991).

Scientific Research Applications

  • Anticonvulsant Properties : N-benzyloxycarbonyl[C-14]-glycine, a lipophilic derivative of glycine, shows anticonvulsant properties and faster penetration into the central nervous system compared to glycine (Lambert, Gallez, & Poupaert, 1995). Similarly, specific stereoisomers of N-acetyl-D,L-alanine-N-benzylamide and N-acetyl-D,L-phenylglycine-N-benzylamide are effective in blocking maximal electric shock-induced seizures in mice (Kohn, Conley, & Leander, 1988).

  • Metabolic Disease Applications : Glycine N-acyltransferase can conjugate benzoyl-CoA with various amino acids, potentially aiding in detoxification in metabolic disease states (van der Westhuizen, Pretorius, & Erasmus, 2000).

  • Industrial Uses : N-benzylglycine ethyl ester is a useful organic intermediate in agricultural, pharmaceutical, and chemical industries (Bao, 2005).

  • Nonketotic Hyperglycinemia Treatment : Early treatment with dextromethorphan and sodium benzoate, starting from the neonatal period, effectively improves outcomes in children with attenuated nonketotic hyperglycinemia (Bjoraker et al., 2016).

  • Diagnosis of Inherited Disorders : The GC-NCI-MS method effectively analyzes urinary acylglycines for diagnosing inherited disorders of mitochondrial fatty acid beta-oxidation (Costa et al., 2000).

  • Enhancing Biological Activity : N-benzylglycine substitution in Thr6-BK analogues may enhance their biological activity and potential therapeutic applications (Gobbo et al., 2001).

  • Synthesis of Chiral Glycine : N-benzylglycinato-bis(ethylene-diamine) cobalt(III) chloride offers a new approach for synthesizing 'chiral' glycine with high optical purity (Golding, Gainsford, Herlt, & Sargeson, 1976).

  • Monitoring Sodium Benzoate Treatment : Gas chromatography-mass spectrometry (GC/MS) can accurately determine benzoic acid concentrations in serum or plasma, aiding in the monitoring of sodium benzoate treatment for nonketotic hyperglycinemia (Knoblauch, Scott, Smith, & Garg, 2010).

  • Decomposition in Gas Phase : The gas-phase elimination of N-benzylglycine ethyl ester involves a homogeneous, unimolecular reaction with benzylglycine and ethylene as products (Tosta et al., 2010).

  • Synthesis of Phenylglycine : The stereochemical course of the addition reaction to N-benzylimines derived from R-glyceraldehyde allows for the synthesis of both enantiomers of phenylglycine (Badorrey et al., 1997).

Safety And Hazards

N-Benzylglycine may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling N-Benzylglycine .

properties

IUPAC Name

2-(benzylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSVNOLLROCJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169071
Record name N-(Phenylmethyl)glycine
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylglycine

CAS RN

17136-36-6
Record name N-(Phenylmethyl)glycine
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Record name N-(Phenylmethyl)glycine
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Record name 17136-36-6
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Record name N-(Phenylmethyl)glycine
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Record name N-(phenylmethyl)glycine
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Record name N-(PHENYLMETHYL)GLYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
604
Citations
O Dawidowska, TH Wierzba, A Prahl… - The Journal of …, 2004 - Wiley Online Library
… N-Benzylglycine (Bzl-Gly) is an achiral structural isomer of phenylalanine, in which the side … ), which we used as a model, with N-benzylglycine. We also found it interesting to check the …
Number of citations: 4 onlinelibrary.wiley.com
H He, J Qiu, H Huang, Y Guo, H Liu, S Hu… - Journal of Chemical & …, 2021 - ACS Publications
… N-benzylglycine, which could improve the dissolution behavior. By comparing the values of N-benzylglycine … that the solubility data of N-benzylglycine in polar protic solvents increased …
Number of citations: 5 pubs.acs.org
L Biondi, F Filira, M Gobbo, B Scolaro… - Journal of Peptide …, 2001 - Wiley Online Library
… in the peptide sequence have been substituted by N-benzylglycine (BzlGly) and their head-… duodenum preparation showed that incorporation of N-benzylglycine at positions 5 and/or 8 …
Number of citations: 2 onlinelibrary.wiley.com
M Tosta, JC Oliveros, JR Mora, T Córdova… - The Journal of …, 2010 - ACS Publications
… N-benzylglycine as a neutral amino acid. For this purpose, N-benzylglycine was prepared from N-benzylglycine … Unfortunately, the prepared amino acid N-benzylglycine, which is a solid…
Number of citations: 4 pubs.acs.org
B Liang, Y Jin, S Yu, F Qu, G Tan - Chinese Journal of Organic …, 2013 - sioc-journal.cn
… It was found that irradiation on trimethylsilyl-terminated phthalimide-ether-poly-N-benzylglycine 5a~5f in methanol led to efficient generation of cyclic peptide products 6a~6f, which may …
Number of citations: 1 sioc-journal.cn
M Sisido, Y Imanishi, S Okamura - … : Original Research on …, 1970 - Wiley Online Library
… and poly-Nn-propylglycine were shown to be quite effective catalysts in chain-effect polymerization, whereas in the present paper, poly-N-methyl-DL-alanine and polyN-benzylglycine …
Number of citations: 24 onlinelibrary.wiley.com
B Jastrzębska - Polish Journal of Chemistry, 2002 - infona.pl
The synthesis and some pharmacological properties of five new analogues of arginine vasopressin (AVP) substituted with N-benzylglycine are described. All new peptides were tested …
Number of citations: 5 www.infona.pl
M Li, DF Roswell, EH White - Biochemical and biophysical research …, 1993 - Elsevier
… The chemical shift data suggest that the 52.33 ppm signal stems from N-benzylglycine, the 36.79 ppm signal from S-benzylcysteine, and the 32.90 ppm signal from 2-benzyltryptophan. …
Number of citations: 7 www.sciencedirect.com
AR Mitchell, JD Young - 1996 - osti.gov
… in the polypeptide chain are replaced with achiral N-benzylglycine. These polypeptide analogues have useful potent … A preferred polypeptide is (N-benzylglycine.sup.7)-bradykinin. …
Number of citations: 1 www.osti.gov
M Gobbo, L Biondi, F Filira, B Scolaro, R Rocchi… - Peptides: The Wave of …, 2001 - Springer
… Introduction N-Benzylglycine (Nphe) is an achiral structural isomer of phenylalanine that may … both the Phe residues in the peptide sequence have been substituted by N-benzylglycine. …
Number of citations: 3 link.springer.com

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